6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride
CAS No.:
Cat. No.: VC15870127
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C8H11ClN2 | 
|---|---|
| Molecular Weight | 170.64 g/mol | 
| IUPAC Name | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;hydrochloride | 
| Standard InChI | InChI=1S/C8H10N2.ClH/c9-7-3-4-8-6(7)2-1-5-10-8;/h1-2,5,7H,3-4,9H2;1H | 
| Standard InChI Key | OTBHYKHIMPUOSY-UHFFFAOYSA-N | 
| Canonical SMILES | C1CC2=C(C1N)C=CC=N2.Cl | 
Introduction
Structural and Nomenclature Considerations
IUPAC Nomenclature and Molecular Framework
The compound’s systematic name, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride, denotes a bicyclic structure where:
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A pyridine ring (six-membered aromatic ring with one nitrogen atom) is fused to a cyclopentane ring (five-membered saturated hydrocarbon).
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The 6,7-dihydro designation indicates partial saturation at the 6- and 7-positions of the cyclopentane ring.
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The 5H prefix specifies the position of the bridgehead hydrogen, while the 5-amine group is attached to the pyridine ring.
 
Comparative Structural Analysis
| Feature | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | 
|---|---|---|
| Amine Position | 5 (pyridine ring) | 7 (cyclopentane ring) | 
| Saturation | 6,7-dihydro | 6,7-dihydro | 
| Common Derivatives | Hydrochloride salts | Hydrochloride salts | 
Synthetic Methodologies
Hypothetical Pathway for 5-Amine Synthesis
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Knoevenagel Condensation: Cyclopentanone reacts with aromatic aldehydes to form diarylidene intermediates.
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Amine Introduction: Selective amination at the 5-position via Buchwald–Hartwig coupling or reductive amination.
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Salt Formation: Treatment with HCl yields the hydrochloride derivative .
 
Physicochemical Properties
Spectral Characterization (Hypothesized)
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IR Spectroscopy: Expected peaks include:
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NMR Data:
 
Challenges and Research Gaps
Synthetic Accessibility
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Position-selective amination at the 5-position remains unexplored.
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Competitive reactions may favor 7-amine formation due to steric and electronic factors .
 
Biological Screening
No peer-reviewed studies explicitly address the 5-amine derivative’s bioactivity, necessitating targeted assays.
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